molecular formula C23H19N3O5S B2501909 N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide CAS No. 864939-42-4

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide

Cat. No.: B2501909
CAS No.: 864939-42-4
M. Wt: 449.48
InChI Key: YROPTULDWYCEHW-UHFFFAOYSA-N
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Description

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide typically involves multi-step organic reactions. The starting materials often include phthalic anhydride and an appropriate amine. The reaction conditions usually require controlled temperatures and the use of solvents like dichloromethane or dimethylformamide. Catalysts such as triethylamine may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of certain cancers and bacterial infections.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can inhibit or activate biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide
  • N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzenesulfonamide
  • N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)phenylacetamide

Uniqueness

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide is a complex organic compound that has garnered significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Synthesis

The compound features a unique structure characterized by the presence of an isoindole core linked to a sulfonamide moiety. The synthesis typically involves the reaction of 1,3-dioxoisoindoline with an appropriate sulfonamide derivative under controlled conditions. Common methods include:

  • Reagents : Use of bases like triethylamine to facilitate amide bond formation.
  • Purification : Techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Biological Mechanisms

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It has been shown to exhibit:

  • Inhibition of Enzymes : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer progression. For instance, it can modulate the activity of carbonic anhydrases (CAs), which play critical roles in tumor growth and metastasis .
  • Binding Affinity : Research indicates that similar sulfonamide derivatives demonstrate varying binding affinities to different CA isoforms, suggesting that modifications in the chemical structure can significantly influence biological activity .

Therapeutic Applications

The potential therapeutic applications of this compound include:

  • Anticancer Activity : Studies have highlighted its efficacy against various cancer cell lines by targeting specific pathways involved in tumor growth. For example, compounds with similar structures have shown promising results in inhibiting the growth of cancer cells through apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Properties : The compound's ability to inhibit inflammatory pathways positions it as a candidate for treating inflammatory diseases. It may act through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammation .

Table 1: Biological Activity Overview

Activity TypeMechanism of ActionReference
AnticancerInhibition of tumor growth via CA inhibition
Anti-inflammatoryModulation of inflammatory cytokines
Enzyme InhibitionTargeting specific carbonic anhydrase isoforms

Table 2: Structure-Activity Relationship (SAR)

CompoundK_i (nM) against hCA IIK_i (nM) against hCA IX
N-(1,3-dioxo...)7.734.9
Similar Sulfonamides69.865.8

Case Studies

  • Case Study on Antitumor Activity :
    A recent study evaluated the anticancer properties of various sulfonamide derivatives, including our compound of interest. Results indicated that compounds exhibiting structural similarities showed IC50 values in the nanomolar range against several cancer cell lines, supporting their potential as lead compounds for further development .
  • Case Study on Inflammatory Response :
    Another investigation focused on the anti-inflammatory effects of related compounds. It was found that these derivatives could significantly reduce levels of pro-inflammatory markers in vitro, indicating their utility in treating conditions like rheumatoid arthritis or other inflammatory disorders .

Properties

IUPAC Name

N-(1,3-dioxoisoindol-5-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O5S/c1-2-26(17-6-4-3-5-7-17)32(30,31)18-11-8-15(9-12-18)21(27)24-16-10-13-19-20(14-16)23(29)25-22(19)28/h3-14H,2H2,1H3,(H,24,27)(H,25,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YROPTULDWYCEHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)C(=O)NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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